Cas no 890091-95-9 (2-chloro-4-ethoxy-1,3-benzothiazole)
2-chloro-4-ethoxy-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- 2-CHLORO-4-ETHOXY-1,3-BENZOTHIAZOLE
- 890091-95-9
- 2-chloro-4-ethoxybenzo[d]thiazole
- SMR000323896
- HMS2738F13
- F1910-0006
- CHEMBL1600716
- MLS000678662
- EN300-237756
- DTXSID80365947
- AKOS005208110
- 2-chloro-4-ethoxy-1,3-benzothiazole
-
- MDL: MFCD04971816
- Inchi: 1S/C9H8ClNOS/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3
- InChI Key: RZFGTVCAOCOOEQ-UHFFFAOYSA-N
- SMILES: ClC1=NC2=C(C=CC=C2OCC)S1
Computed Properties
- Exact Mass: 213.0015127g/mol
- Monoisotopic Mass: 213.0015127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 50.4Ų
2-chloro-4-ethoxy-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C433420-10mg |
2-Chloro-4-ethoxy-1,3-benzothiazole |
890091-95-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C433420-50mg |
2-Chloro-4-ethoxy-1,3-benzothiazole |
890091-95-9 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | C433420-100mg |
2-Chloro-4-ethoxy-1,3-benzothiazole |
890091-95-9 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Chemenu | CM541871-100mg |
2-Chloro-4-ethoxy-1,3-benzothiazole |
890091-95-9 | 97% | 100mg |
$*** | 2023-05-29 | |
| Chemenu | CM541871-250mg |
2-Chloro-4-ethoxy-1,3-benzothiazole |
890091-95-9 | 97% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM541871-1g |
2-Chloro-4-ethoxy-1,3-benzothiazole |
890091-95-9 | 97% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141191-100mg |
2-Chloro-4-ethoxy-1,3-benzothiazole |
890091-95-9 | 97% | 100mg |
¥1720.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141191-250mg |
2-Chloro-4-ethoxy-1,3-benzothiazole |
890091-95-9 | 97% | 250mg |
¥2480.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141191-1g |
2-Chloro-4-ethoxy-1,3-benzothiazole |
890091-95-9 | 97% | 1g |
¥7673.00 | 2024-04-26 | |
| Enamine | EN300-237756-0.05g |
2-chloro-4-ethoxy-1,3-benzothiazole |
890091-95-9 | 95% | 0.05g |
$612.0 | 2024-06-19 |
2-chloro-4-ethoxy-1,3-benzothiazole Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 2-chloro-4-ethoxy-1,3-benzothiazole
Professional Introduction to 2-chloro-4-ethoxy-1,3-benzothiazole (CAS No. 890091-95-9)
2-chloro-4-ethoxy-1,3-benzothiazole, identified by the Chemical Abstracts Service Number (CAS No.) 890091-95-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the benzothiazole class, a scaffold that is widely recognized for its diverse biological activities and structural versatility. The presence of both chloro and ethoxy substituents in its molecular structure imparts unique reactivity and functional properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for further derivatization.
The benzothiazole core is a fused ring system consisting of a benzene ring connected to a thiazole ring, which contains sulfur and nitrogen atoms. This structural motif is known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in 2-chloro-4-ethoxy-1,3-benzothiazole influences its interactions with biological targets, thereby modulating its biological activity. The chloro group at the 2-position enhances electrophilicity, making the molecule susceptible to nucleophilic substitution reactions, while the ethoxy group at the 4-position provides steric hindrance and electronic modulation.
In recent years, there has been a surge in research focused on developing novel benzothiazole derivatives as therapeutic agents. The compound 2-chloro-4-ethoxy-1,3-benzothiazole has been explored as a key intermediate in the synthesis of more complex molecules with enhanced pharmacological profiles. For instance, researchers have investigated its potential as a precursor in the development of kinase inhibitors, which are crucial in targeted cancer therapy. The chloro substituent allows for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of aryl or heteroaryl groups that can interact with specific protein targets.
Moreover, the ethoxy group in 2-chloro-4-ethoxy-1,3-benzothiazole contributes to its solubility and metabolic stability, which are critical factors in drug design. Studies have demonstrated that modifications at this position can significantly alter the pharmacokinetic properties of benzothiazole derivatives. For example, computational studies have predicted that electron-withdrawing groups adjacent to the nitrogen atom in the thiazole ring can enhance binding affinity to biological receptors. This insight has guided the synthesis of analogs with improved binding characteristics.
The compound has also been examined in the context of agrochemical applications. Benzothiazole derivatives are known for their herbicidal and fungicidal properties, and 2-chloro-4-ethoxy-1,3-benzothiazole serves as a versatile building block for designing novel agrochemicals. Its structural features allow for interactions with enzymes involved in plant growth regulation or pathogen metabolism, offering potential solutions to agricultural challenges. Recent patents have highlighted its use in synthesizing compounds that exhibit selective toxicity towards certain weeds or fungi while minimizing environmental impact.
From a synthetic chemistry perspective, 2-chloro-4-ethoxy-1,3-benzothiazole is notable for its role in multi-step syntheses involving palladium-catalyzed reactions. The chloro group facilitates Sonogashira coupling or Heck reactions, enabling the construction of extended aromatic systems. Additionally, the ethoxy group can be oxidized or replaced with other functional groups under appropriate conditions, providing access to a diverse library of derivatives. These synthetic pathways have been exploited in high-throughput screening programs to identify lead compounds with desired biological activities.
The biological evaluation of 2-chloro-4-ethoxy-1,3-benzothiazole has revealed intriguing properties that warrant further investigation. In vitro assays have shown modest activity against certain bacterial strains and protozoan parasites, suggesting potential applications in treating infectious diseases. However, more comprehensive studies are needed to fully elucidate its mechanism of action and therapeutic window. Collaborative efforts between medicinal chemists and biochemists are essential to optimize its potency and selectivity.
Advances in drug discovery technologies have enabled more efficient screening of compounds like 2-chloro-4-ethoxy-1,3-benzothiazole using virtual screening methods. Molecular docking simulations have been employed to predict binding interactions with target proteins, helping to prioritize candidates for experimental validation. These computational approaches complement traditional high-throughput screening by reducing costs and accelerating the identification of promising molecules.
The agrochemical industry also benefits from the versatility of 2-chloro-4-ethoxy-1,3-benzothiazole as an intermediate. By modifying its substituents strategically, researchers can develop compounds that offer improved efficacy against resistant pests or pathogens while maintaining environmental safety profiles. Regulatory considerations play a crucial role in this process; ensuring compliance with international standards is essential for commercialization.
In conclusion,2-chloro-4-ethoxy-1,3-benzothiazole (CAS No. 890091-95-9) represents a promising scaffold with applications spanning pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic modifications and biological activities make it an attractive candidate for further research . Continued exploration into this compound will likely yield valuable insights into drug design principles and novel therapeutics . As scientific understanding evolves , so too will our ability to harness its potential effectively .
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